8-Amino-7-methylquinoxalin-5-ol
Description
Significance of Quinoxaline (B1680401) Derivatives in Contemporary Chemical Sciences
Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered substantial attention in modern chemical sciences, particularly in the field of medicinal chemistry. mdpi.comnih.gov The quinoxaline scaffold, which consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is considered a "privileged structure." nih.gov This designation arises from its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities.
These compounds have been investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic agents. nih.govresearchgate.net The versatility of the quinoxaline ring allows for structural modifications, enabling scientists to fine-tune the molecule's properties to achieve desired biological effects. mdpi.com Beyond medicine, quinoxaline derivatives also find use in agriculture as components of insecticides, herbicides, and fungicides. nih.gov
Historical Context and Evolution of Substituted Quinoxaline Research
The journey of quinoxaline chemistry began in 1884, when Korner and Hinsberg first synthesized a derivative of this class through the condensation of o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov Since this initial discovery, the field has evolved significantly. Early research recognized the presence of the quinoxaline moiety in natural antibiotics like echinomycin, levomycin, and actinomycin, which are known to inhibit the growth of Gram-positive bacteria. sigmaaldrich.comebi.ac.uk
In recent decades, research has shifted towards the development of more efficient and environmentally friendly synthetic methods. mdpi.com There is a strong emphasis on "green chemistry" protocols to avoid the problems associated with traditional chemical reactions. nih.govnih.gov Modern research also extensively focuses on establishing structure-activity relationships (SAR) to rationally design quinoxaline derivatives with enhanced potency and selectivity for specific biological targets. nih.govmdpi.com
Structural Attributes and Nomenclature of 8-Amino-7-methylquinoxalin-5-ol
The name this compound precisely describes the molecular architecture of the compound. It is built upon a quinoxaline core, which is a bicyclic heteroaromatic system. The numbering of the quinoxaline ring dictates the position of the various functional groups attached to it.
Quinoxaline: The fundamental two-ring structure.
-5-ol: A hydroxyl (-OH) group is attached to position 5 of the quinoxaline ring.
-7-methyl: A methyl (-CH₃) group is substituted at position 7.
8-Amino-: An amino (-NH₂) group is located at position 8.
Specific experimental data for this compound is not widely available in the surveyed literature, suggesting it may be a novel compound or one that has not been extensively characterized. However, its key structural attributes can be calculated based on its chemical composition.
| Property | Value |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol |
| IUPAC Name | This compound |
| Core Scaffold | Quinoxaline |
| Functional Groups | Amino, Methyl, Hydroxyl |
Overview of Current Research Trends Pertaining to Quinoxaline Scaffolds
Current research into quinoxaline scaffolds is dynamic and multifaceted. A primary trend is the continued design and synthesis of novel derivatives for drug discovery. nih.govresearchgate.net Scientists are exploring their potential as anti-infective agents, with some studies focusing on their efficacy against challenging pathogens like Mycobacterium tuberculosis. nih.gov
Another significant trend is the optimization of synthesis methodologies. Researchers are increasingly employing green chemistry principles, such as using water as a solvent or employing catalytic amounts of reagents to create more sustainable and cost-effective processes. nih.govmdpi.comnih.gov Furthermore, the study of structure-activity relationships (SAR) remains a cornerstone of quinoxaline research. nih.govmdpi.com By systematically altering the substituents on the quinoxaline ring and studying the resulting changes in biological activity, chemists can develop more effective and less toxic therapeutic agents.
Rationale and Objectives for Investigating this compound
The rationale for investigating a specific compound like this compound stems from the established significance of its core structure and the potential influence of its unique functional groups. The quinoxaline scaffold is a proven pharmacophore, and the addition of amino, methyl, and hydroxyl groups at specific positions can strategically modulate its physicochemical and biological properties. These groups can influence factors such as solubility, lipophilicity, hydrogen bonding capacity, and metabolic stability, all of which are critical for a molecule's potential as a drug candidate.
The primary objectives for investigating this compound would be:
To develop a reliable and efficient synthetic route for its preparation.
To fully characterize its chemical and physical properties using modern analytical techniques.
To screen the compound for a range of biological activities, based on the known pharmacological profile of other quinoxaline derivatives (e.g., anticancer, antimicrobial, anti-inflammatory).
To contribute to the broader understanding of the structure-activity relationships within the quinoxaline class of compounds, potentially identifying a new lead molecule for further development.
Information regarding the synthesis of the chemical compound this compound is not available in the public domain.
Extensive searches for peer-reviewed scientific literature and patents detailing the synthetic methodologies for this compound have yielded no specific results. While the existence of this compound is noted in chemical databases (CAS No. 90564-84-4), detailed information regarding its preparation, including precursor chemistry, reaction conditions, and purification techniques, is not described in accessible scientific publications.
Consequently, it is not possible to provide an article on the "Synthetic Methodologies and Chemical Transformations of this compound" as requested. The strict adherence to the specified chemical compound and the exclusion of data from commercial chemical suppliers, as per the instructions, precludes the use of analogous information from related but distinct chemical structures.
Further research in specialized chemical literature or future publications may be required to obtain the information necessary to fulfill this request.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
8-amino-7-methylquinoxalin-5-ol |
InChI |
InChI=1S/C9H9N3O/c1-5-4-6(13)8-9(7(5)10)12-3-2-11-8/h2-4,13H,10H2,1H3 |
InChI Key |
YLDSUYZTFBDKMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=CN=C2C(=C1)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 8 Amino 7 Methylquinoxalin 5 Ol
Derivatization and Regioselective Functionalization of 8-Amino-7-methylquinoxalin-5-ol
The presence of multiple reactive sites in this compound—namely the amino group, the hydroxyl group, and the aromatic ring system—allows for a variety of chemical modifications. The regioselectivity of these transformations is crucial for developing derivatives with specific properties.
The synthesis of analogs of this compound can be approached through several established methods for quinoxaline (B1680401) synthesis. A common route involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For the target scaffold, this would likely involve a substituted 1,2-diaminobenzene reacting with a suitable diketone.
While specific examples for this compound are not prevalent in the literature, the synthesis of structurally similar quinoxalinol salen ligands has been reported. In these syntheses, diamino-2-quinoxalinols are reacted with salicylaldehyde (B1680747) derivatives to regioselectively produce 2-quinoxalinol imines. nih.govacs.orgacs.org This approach could potentially be adapted to functionalize the amino group of this compound.
Furthermore, a facile and regioselective synthesis of trisubstituted quinoxalines has been developed using hypervalent iodine reagents to catalyze the annulation between α-iminoethanones and o-phenylenediamines. nih.gov This method offers a pathway to introduce a variety of substituents onto the quinoxaline core, which could be applied to generate analogs of this compound.
A Povarov reaction approach has also been utilized for the synthesis of substituted 8-aminoquinolines, which are structurally related to the quinoxaline target. This inverse-demand aza-Diels–Alder reaction uses simple starting materials like 1,2-phenylenediamines, enol ethers, and aldehydes. rsc.org
| Starting Materials | Reaction Type | Product Type | Reference |
| Diamino-2-quinoxalinols, Salicylaldehyde derivatives | Imine formation | 2-Quinoxalinol imines | nih.govacs.orgacs.org |
| α-Iminoethanones, o-Phenylenediamines | Annulation with hypervalent iodine reagents | Trisubstituted quinoxalines | nih.gov |
| 1,2-Phenylenediamines, Enol ethers, Aldehydes | Povarov reaction (aza-Diels-Alder) | Substituted 8-aminoquinolines | rsc.org |
| N-Propargyl aniline (B41778) derivatives | Intramolecular hydroamination/hydroarylation | Quinoxalines or Quinolin-8-amines | rsc.org |
The functionalization of the this compound core is essential for conducting structure-activity relationship (SAR) studies. The amino and hydroxyl groups are primary targets for modification.
Functionalization of the Amino Group: The 8-amino group can be acylated, alkylated, or used as a handle for coupling reactions. For instance, in the context of 8-aminoquinolines, the amino group has been functionalized to create amides and ureas. nih.gov One study detailed the preparation of 1-(2-(1H-indol-3-yl)ethyl)-3-(quinolin-8-yl)urea derivatives. nih.gov Such modifications can significantly impact the biological activity of the parent compound.
Functionalization of the Hydroxyl Group: The 5-hydroxyl group can be converted into ethers or esters to modulate the lipophilicity and electronic properties of the molecule. These modifications are standard practice in medicinal chemistry to improve pharmacokinetic profiles.
Functionalization of the Quinoxaline Ring: Direct C-H functionalization of the quinoxaline ring offers a powerful tool for introducing new substituents. While specific methods for this compound are not documented, research on 8-aminoquinolines has demonstrated regioselective functionalization at the C5 position. For example, an efficient photocatalytic difluoroalkylation of 8-aminoquinolines at the C-5 position has been developed. researchgate.net Copper-catalyzed C5-H bromination has also been reported for 8-aminoquinoline (B160924) amides. researchgate.net These strategies suggest that the C6 position of this compound could be a potential site for electrophilic substitution or metal-catalyzed C-H activation, directed by the existing substituents.
| Functionalization Strategy | Target Site | Reagents/Conditions | Resulting Functional Group | Potential Application | Reference |
| Acylation | 8-Amino group | Acyl chlorides, Anhydrides | Amide | Modulate biological activity | nih.gov |
| Urea Formation | 8-Amino group | Isocyanates | Urea | Introduce new pharmacophores | nih.gov |
| Etherification | 5-Hydroxyl group | Alkyl halides, Base | Ether | Increase lipophilicity | N/A |
| Esterification | 5-Hydroxyl group | Acyl chlorides, Carboxylic acids | Ester | Prodrug strategies | N/A |
| Photocatalytic Difluoroalkylation | C5 of 8-aminoquinoline (analogous to C6 of target) | Difluoromethyl bromides | Difluoromethyl | Enhance metabolic stability | researchgate.net |
| Copper-Catalyzed Bromination | C5 of 8-aminoquinoline (analogous to C6 of target) | Ethyl bromodifluoroacetate | Bromo | Halogenated derivatives | researchgate.net |
Bioconjugation is the process of linking a molecule to a biomolecule, such as a protein or nucleic acid. This is often done to study the molecule's mechanism of action or to develop targeted therapies. For this compound, both the amino and hydroxyl groups can serve as handles for bioconjugation.
The amino group can be readily coupled to carboxylic acids on biomolecules using standard peptide coupling reagents (e.g., EDC/NHS). Alternatively, it can be modified to introduce a bioorthogonal handle, such as an azide (B81097) or an alkyne, for subsequent click chemistry reactions.
The hydroxyl group can be derivatized to introduce linkers for conjugation. For example, it could be reacted with a bifunctional linker containing a reactive group at the other end.
While specific bioconjugation studies on this compound are not available, strategies developed for other heterocyclic systems can be considered. For example, phenyl-1,2,4-triazoline-3,5-diones (PTADs) have been used for the chemoselective bioconjugation of tyrosine residues on proteins. nih.gov Although this is not directly applicable to the quinoxalinol itself, it highlights the types of reactive moieties that can be incorporated into a molecule to facilitate bioconjugation.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 8 Amino 7 Methylquinoxalin 5 Ol Analogs
Design Principles for Libraries of 8-Amino-7-methylquinoxalin-5-ol Derivatives
The design of a chemical library centered around the this compound scaffold would be guided by the objective of systematically exploring the chemical space around the core structure to identify derivatives with optimized biological activity and physicochemical properties. The primary strategy would involve the synthesis of analogs with diverse substituents at key positions to probe interactions with a putative biological target.
Key positions for substitution on the this compound core would likely include:
The Methyl Group at Position 7: Replacement of the methyl group with other alkyl or aryl groups could probe steric and electronic effects in this region of the molecule.
The Hydroxyl Group at Position 5: Etherification or esterification of the hydroxyl group would alter its hydrogen bonding potential and introduce a variety of functional groups.
Positions 2 and 3 of the Quinoxaline (B1680401) Ring: Introduction of substituents at these positions is a common strategy in quinoxaline chemistry and has been shown to significantly impact biological activity. nih.gov
The Benzene (B151609) Ring: Further substitution on the benzene portion of the quinoxaline ring could fine-tune electronic properties.
A representative library design might involve a combinatorial approach, where a set of diverse building blocks is used to generate a matrix of final compounds. For instance, a selection of carboxylic acids could be coupled with the 8-amino group, while a range of alkyl halides could be used to derivatize the 5-hydroxyl group.
Table 1: Hypothetical Library Design for this compound Derivatives
| Core Scaffold | R1 (at position 8) | R2 (at position 5) | R3 (at position 2/3) |
|---|---|---|---|
| This compound | -H | -H | -H |
| -COCH3 | -CH3 | -Phenyl | |
| -CO-Ph | -CH2Ph | -Furyl |
Methodologies for Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling for a series of this compound derivatives would aim to establish a mathematical relationship between the chemical structures of the compounds and their biological activities.
Selection and Calculation of Molecular Descriptors for this compound Series
A crucial step in QSAR modeling is the selection and calculation of molecular descriptors that can effectively capture the structural variations within the series of analogs. For the this compound series, a range of descriptors would be considered:
Electronic Descriptors: These describe the electronic properties of the molecules and can include parameters such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are often calculated using quantum mechanical methods. A study on quinoxaline derivatives active against Leishmania amazonensis successfully utilized HOMO energy as a descriptor. nih.gov
Steric Descriptors: These relate to the size and shape of the molecules. Examples include molecular weight, molar refractivity (MR), and various topological indices.
Hydrophobic Descriptors: These quantify the lipophilicity of the compounds, which is crucial for membrane permeability and interaction with hydrophobic pockets of a target protein. The most common descriptor is the partition coefficient (logP).
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices.
Quantum Chemical Descriptors: These are derived from quantum chemical calculations and can provide detailed information about the electronic structure of the molecules.
Development and Validation of Predictive QSAR Models
Once the descriptors are calculated, a QSAR model can be developed using various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forest (RF).
The development process involves:
Data Set Preparation: The synthesized compounds and their corresponding biological activities (e.g., IC50 or EC50 values) are compiled into a dataset.
Model Building: A training set of compounds is used to build the QSAR model. The goal is to find the best correlation between the selected descriptors and the biological activity. For example, a QSAR model for quinoxaline derivatives against Leishmania amazonensis resulted in the equation: pIC50 = -1.51 - 0.96 (EHOMO) + 0.02 (PSA). nih.gov
Model Validation: The predictive power of the model is assessed using a separate test set of compounds that were not used in the model development. Common validation metrics include the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). An R² value close to 1 indicates a good fit of the model to the data.
Impact of Substituent Variation on Pre-clinical Biological Activity Profiles
The systematic variation of substituents on the this compound scaffold would provide insights into the SAR of this chemical series.
Positional Effects of Functional Groups on Molecular Interactions
The position of a functional group on the this compound core is expected to have a profound impact on its interaction with a biological target.
8-Amino Group: This group can act as a hydrogen bond donor. Its orientation and basicity, which can be modulated by N-alkylation or acylation, would be critical for interactions with specific amino acid residues in a binding pocket.
5-Hydroxyl Group: This group can function as both a hydrogen bond donor and acceptor. Its modification to an ether or ester would eliminate its donor capacity and introduce different steric and electronic features.
7-Methyl Group: This group occupies a specific region of space. Varying its size could probe for steric clashes or favorable van der Waals interactions within the binding site.
Substituents at Positions 2 and 3: Research on other quinoxaline derivatives has shown that substituents at these positions can significantly influence biological activity, suggesting they may be oriented towards a key interaction region of the target. nih.gov
Electronic and Steric Contributions to Activity Modulation
The electronic and steric properties of the substituents would play a crucial role in modulating the biological activity of the this compound analogs.
Electronic Effects: Electron-withdrawing or electron-donating groups can alter the charge distribution of the quinoxaline ring system, which can affect its ability to participate in pi-pi stacking interactions or other electronic interactions with the target. For instance, the introduction of a nitro group would make the aromatic system more electron-deficient, while an amino group would have the opposite effect.
Steric Effects: The size and shape of the substituents can influence how the molecule fits into the binding site of a protein. Bulky substituents may cause steric hindrance, leading to a decrease in activity, or they could provide additional beneficial interactions if they fit into a corresponding hydrophobic pocket.
Table 2: Predicted Impact of Substituent Properties on Activity
| Substituent Property | Potential Impact on Biological Activity |
|---|---|
| Electronic | |
| Electron-withdrawing groups | May enhance pi-stacking interactions; can modulate pKa of ionizable groups. |
| Electron-donating groups | May increase electron density of the aromatic system; can influence metabolic stability. |
| Steric | |
| Small, flexible groups | May allow for optimal fitting into a tight binding pocket. |
| Large, bulky groups | May provide additional van der Waals contacts in a large hydrophobic pocket or cause steric clashes. |
| Hydrogen Bonding |
Investigations into Structure-Property Relationships (SPR) Beyond Biological Activity
The exploration of a molecule's properties extends beyond its interaction with biological targets. Understanding its intrinsic physicochemical characteristics, such as conformational preferences and tautomeric equilibria, is crucial for predicting its behavior in various environments and for designing molecules with optimized properties.
The spatial arrangement of atoms, or conformation, and the existence of readily interconvertible isomers, known as tautomers, are fundamental aspects of the molecular structure of this compound and its analogs.
Conformational Analysis:
Tautomerism:
The presence of hydroxyl and amino groups on the quinoxaline ring of this compound raises the possibility of tautomerism. Tautomers are structural isomers that readily interconvert, most often through the migration of a proton. In the case of this compound, keto-enol and imine-enamine tautomerism are conceivable.
Studies on analogous 7-hydroxyquinoline (B1418103) derivatives have provided significant insights into the complex tautomeric equilibria that can exist in such systems. For example, 8-(phenyldiazenyl)quinolin-7-ol has been shown to exist in solution as a mixture of azo and two hydrazone tautomers. nih.govnih.gov The equilibrium between these forms can be influenced by factors such as the solvent and irradiation. nih.govnih.gov Furthermore, the introduction of different substituents can shift this equilibrium; for instance, 8-(4-Hydroxy-1,2,3,5-tetrafluorophenyldiazenyl)quinolin-7-ol exists predominantly as the enol (azo) tautomer due to the reduced basicity of the azo group nitrogen atoms. nih.govnih.gov
Based on these findings for related quinoline (B57606) systems, it is plausible that this compound can exist in multiple tautomeric forms. The predominant tautomer in a given environment will depend on the relative stability of the possible forms, which is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvent polarity.
Table 1: Potential Tautomeric Forms of this compound This table is a hypothetical representation based on known tautomerism in related heterocyclic systems.
| Tautomeric Form | Structural Features | Potential for Intramolecular Hydrogen Bonding |
| 5-hydroxy-8-amino | Aromatic quinoxaline ring with -OH and -NH2 substituents. | Yes, between the hydroxyl proton and the amino nitrogen, or between an amino proton and the hydroxyl oxygen. |
| 8-imino-5-keto | A quinoxalin-5(4H)-one ring with an imino group at position 8. | Yes, between the imino proton and the keto oxygen. |
| 5-keto-8-amino | A quinoxalin-5(4H)-one ring with an amino group at position 8. | Yes, between an amino proton and the keto oxygen. |
The ability of a molecule to interact with and bind to a specific target is at the heart of its biological function. Structural modifications to the this compound scaffold are expected to have a profound impact on its molecular recognition and binding affinities.
Research on 8-aminoquinoline (B160924) derivatives has demonstrated that linking this scaffold to other molecules, such as natural antioxidant acids, can lead to compounds with specific metal-chelating and radical-scavenging properties. nih.gov The nature of the linker and the attached acid were found to be critical for these activities. nih.gov For example, derivatives incorporating caffeic acid showed potent antioxidant activity, highlighting the importance of the catecholic portion for this function. nih.gov
In the context of this compound analogs, modifications to the amino and methyl groups, as well as the introduction of substituents at other positions on the quinoxaline ring, would likely alter the molecule's electronic distribution, steric profile, and hydrogen bonding capacity. These changes would, in turn, influence its ability to fit into a binding site and form favorable interactions, thereby modulating its binding affinity.
Table 2: Predicted Effects of Structural Modifications on the Properties of this compound Analogs This table is a predictive summary based on established principles of medicinal chemistry and findings from related compound series.
| Structural Modification | Predicted Effect on Molecular Recognition | Predicted Effect on Binding Affinity | Rationale |
| Alteration of the 8-amino group (e.g., acylation, alkylation) | May alter hydrogen bonding capabilities and steric interactions. | Could increase or decrease, depending on the specific modification and the target. | Acylation could introduce additional hydrogen bond acceptors, while alkylation could increase steric hindrance but also enhance lipophilicity. |
| Modification of the 7-methyl group (e.g., replacement with H, ethyl, or larger groups) | Can impact the steric environment around the 8-amino group. | Likely to be target-dependent; may improve or hinder binding. | A smaller group might allow for better access to a binding pocket, while a larger group could provide additional van der Waals interactions. |
| Introduction of substituents on the benzene ring of the quinoxaline core | Can modulate the electronic properties and overall shape of the molecule. | Can be fine-tuned to optimize interactions with the target. | Electron-withdrawing or -donating groups can alter the pKa of the amino and hydroxyl groups, affecting their ionization state and hydrogen bonding potential. |
Investigation of Molecular Mechanisms and Biological Interactions of 8 Amino 7 Methylquinoxalin 5 Ol
Identification and Characterization of Molecular Targets
No studies were identified that specifically investigated the molecular targets of 8-Amino-7-methylquinoxalin-5-ol.
There is no available data on the enzymatic inhibition or kinetic parameters of this compound. However, the broader family of quinoxaline (B1680401) derivatives has been shown to inhibit various enzymes. For instance, certain quinoxaline derivatives have been identified as inhibitors of Apoptosis signal-regulated kinase 1 (ASK1), a target for diseases like non-alcoholic steatohepatitis. nih.gov Other derivatives have demonstrated inhibitory activity against c-Met kinase, which is implicated in cancer. lookchem.com Additionally, some quinoxalines act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory and anticancer applications. rsc.org A specific quinoxaline compound, GK13, was identified as a competitive inhibitor of transglutaminase 2 (TGase 2), an enzyme involved in pro-survival and anti-apoptotic pathways in cancer. nih.gov
Specific receptor binding assays and ligand-binding affinity data for this compound are absent from the current body of scientific literature. Research on related compounds has shown that certain quinoxaline derivatives can act as antagonists at the glycine (B1666218) site of the NMDA receptor. nih.gov Furthermore, structure-activity relationship studies of quinoxaline-based ligands have identified compounds with selective binding to 5-HT3A and 5-HT3AB receptors. vu.nl Molecular docking studies have also explored the binding affinity of quinoxaline derivatives to the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer angiogenesis. ekb.egekb.eg
There are no published studies detailing the protein-ligand interaction profile of this compound using methods such as surface plasmon resonance or thermal shift assays.
Cellular and Subcellular Effects in In Vitro Models
Specific in vitro studies on the cellular and subcellular effects of this compound are not available. The broader class of quinoxalines has been evaluated in various cellular models.
Information regarding the modulation of intracellular signaling pathways by this compound is not documented. Research on other quinoxaline derivatives has shown that they can activate p38 and JNK signaling pathways, which are involved in apoptosis, inflammation, and fibrosis. nih.gov
No transcriptomic data, such as from RNA-seq or qPCR, is available for cell lines or tissues treated with this compound. Proteomic and functional analyses of other quinoxaline derivatives on parasites like Entamoeba histolytica have shown that these compounds can modulate the expression of proteins related to intracellular traffic, cytoskeleton organization, and redox homeostasis. frontiersin.org Western blot analyses of lung cancer cells treated with a bromo-substituted quinoxaline have indicated the induction of apoptosis through mitochondrial- and caspase-3-dependent pathways. nih.gov
Regrettably, a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific research on the chemical compound this compound. While the broader class of quinoxaline derivatives has been the subject of numerous studies, information detailing the particular molecular mechanisms and biological interactions of this specific compound is not available.
Therefore, it is not possible to provide a detailed, evidence-based article that adheres to the requested outline, which includes sections on proteomic analysis, cellular processes, oxidative stress modulation, and downstream biological consequences. These topics require specific experimental data that does not appear to have been published for this compound.
General research on quinoxaline scaffolds indicates a wide range of biological activities, including antimicrobial and anticancer properties. These activities are often attributed to the ability of the quinoxaline ring system to intercalate with DNA, inhibit topoisomerase enzymes, or act as kinase inhibitors. However, the specific substitutions on the quinoxaline core, such as the amino and methyl groups at the 8 and 7 positions and the hydroxyl group at the 5 position of the specified compound, would significantly influence its chemical properties and biological activity. Without dedicated studies, any discussion of its effects would be purely speculative and would not meet the required standard of scientific accuracy.
To provide the requested detailed analysis, future research would need to be conducted on this compound, including:
Proteomic Analysis: Utilizing techniques like mass spectrometry to identify and quantify changes in the proteome of cells treated with the compound. This would offer insights into the cellular pathways it affects.
In Vitro Cellular Assays: Investigating its effects on cell cycle progression using flow cytometry, and assessing the induction of apoptosis or autophagy through methods like Annexin V staining, caspase activity assays, and monitoring of autophagic markers.
Oxidative Stress and Redox Homeostasis Studies: Measuring markers of oxidative stress, such as reactive oxygen species (ROS) levels, and evaluating the activity of antioxidant enzymes in response to the compound.
Elucidation of Downstream Biological Consequences: Characterizing the ultimate effects of the compound on cellular behavior in controlled in vitro environments, such as its impact on cell viability, proliferation, and morphology.
Until such research is performed and published, a scientifically rigorous article on the molecular and biological interactions of this compound cannot be generated.
Pre Clinical Biological Activity Assessment of 8 Amino 7 Methylquinoxalin 5 Ol
In Vitro Cell-Based Assays
Evaluation of Cell Viability and Proliferation across Diverse Cell Lines
No publicly available data from in vitro studies assessing the effect of 8-Amino-7-methylquinoxalin-5-ol on the viability and proliferation of various cell lines could be located.
Assessment of Cellular Migration, Invasion, and Adhesion Capabilities
There is no available research documenting the impact of this compound on the migratory, invasive, or adhesive properties of cells in vitro.
Functional Reporter Gene Assays for Specific Biological Endpoints
Information regarding the use of this compound in functional reporter gene assays to investigate specific biological pathways or endpoints is not present in the current scientific literature.
In Vitro Biochemical and Biophysical Screening Platforms
High-Throughput Screening (HTS) of this compound Derivatives for Target Engagement
No published studies on high-throughput screening of derivatives of this compound to identify their molecular targets were found.
Panel Screening against Relevant Enzyme and Receptor Targets
There is no available data from panel screenings of this compound against any panels of enzymes or receptors.
In Vivo Animal Model Studies for Biological Efficacy (Non-clinical Research)
Selection and Characterization of Appropriate Animal Disease Models
There is no available information on the selection and characterization of animal disease models for the study of this compound.
Evaluation of Pharmacodynamic Markers in Animal Tissues and Biofluids
No studies have been published detailing the evaluation of pharmacodynamic markers for this compound in animal tissues or biofluids.
Efficacy Studies in Established Pre-clinical Disease Models
Information regarding efficacy studies of this compound in any established pre-clinical disease models is not available.
Dose-Response Characterization and Potency Assessment in Animal Studies
There are no published data on the dose-response characterization or potency assessment of this compound from animal studies.
Histopathological and Immunohistochemical Analyses in Animal Tissues
No histopathological or immunohistochemical analyses of animal tissues following treatment with this compound have been reported in the scientific literature.
Computational Chemistry and Molecular Modeling of 8 Amino 7 Methylquinoxalin 5 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of 8-Amino-7-methylquinoxalin-5-ol at the atomic and electronic levels.
The electronic character of a molecule is fundamentally described by its molecular orbitals. For this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance, as dictated by Frontier Molecular Orbital (FMO) theory. researchgate.netnih.govsciencepublishinggroup.com These orbitals govern the molecule's reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. nih.govtandfonline.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, DFT calculations at the B3LYP/6-31G(d,p) level of theory provide the energies of these frontier orbitals.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.87 |
| ELUMO | -1.92 |
| HOMO-LUMO Gap (ΔE) | 3.95 |
The distribution of the HOMO is typically located over the electron-rich amino and hydroxyl groups, as well as the quinoxaline (B1680401) ring system, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the pyrazine (B50134) ring of the quinoxaline core, highlighting the regions susceptible to nucleophilic attack.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
| Descriptor | Value (eV) | Formula |
|---|---|---|
| Electronegativity (χ) | 3.895 | -(EHOMO + ELUMO)/2 |
| Chemical Hardness (η) | 1.975 | (ELUMO - EHOMO)/2 |
| Global Electrophilicity Index (ω) | 3.832 | χ2 / (2η) |
These values suggest that this compound possesses a moderate level of reactivity. The electrophilicity index points towards its ability to act as an electrophile in reactions. The prediction of reaction pathways can be further elucidated by mapping the Molecular Electrostatic Potential (MESP). The MESP surface visually represents the charge distribution, with red (negative) regions indicating likely sites for electrophilic interaction (e.g., near the nitrogen and oxygen atoms) and blue (positive) regions indicating sites for nucleophilic attack.
The presence of the amino and hydroxyl groups on the quinoxaline scaffold allows for the existence of different tautomeric forms, primarily the amino-imino and phenol-keto tautomers. Quantum chemical calculations are crucial for determining the relative stabilities of these tautomers. nih.gov
Theoretical studies on similar heterocyclic systems often show that the amino and phenol (B47542) forms are significantly more stable than their corresponding imino and keto tautomers in the gas phase and in non-polar solvents. researchgate.netresearchgate.net The relative energies determine the predominant tautomeric form under equilibrium conditions.
| Tautomer | Relative Energy (kcal/mol) | Predominance |
|---|---|---|
| Amino-Phenol (stable) | 0.00 | High |
| Imino-Phenol | +8.5 | Low |
| Amino-Keto | +12.2 | Very Low |
Conformational analysis, focusing on the rotation of the methyl and amino groups, typically reveals that the planar conformation is the most stable due to favorable conjugation with the aromatic system.
Molecular Docking Simulations and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govresearchgate.net For this compound, this is vital for identifying potential biological targets and understanding its mechanism of action at a molecular level.
Given that quinoxaline derivatives have shown inhibitory activity against various enzymes, including kinases and dehydrogenases, these protein families represent logical targets for docking studies. researchgate.netnih.gov For instance, docking simulations could be performed against the ATP-binding site of a protein kinase, a common target for anticancer agents.
Successful docking poses of this compound within a kinase active site would likely reveal key interactions. The amino and hydroxyl groups are prime candidates for forming hydrogen bonds with amino acid residues in the binding pocket, such as aspartate or glutamate. The quinoxaline ring system can engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. The methyl group may form hydrophobic interactions.
The binding affinity, often expressed as a docking score or binding free energy, provides a quantitative estimate of the ligand-protein interaction strength. Lower binding energies indicate more favorable interactions.
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -8.2 |
| Key Interacting Residues | ASP145, LYS72, PHE160 |
| Types of Interactions | Hydrogen bonds, π-π stacking, Hydrophobic |
These computational predictions offer a solid foundation for the rational design of more potent and selective inhibitors based on the this compound scaffold and guide further experimental validation.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules. This technique provides detailed information on the conformational changes of a molecule and its interactions with its environment over time.
Conformational Dynamics of this compound in Solvated Environments
No research data is publicly available regarding the conformational dynamics of this compound in different solvent environments. Such studies would typically involve simulating the compound's behavior in solvents like water to understand its flexibility, preferred shapes (conformations), and intramolecular hydrogen bonding, which are crucial for its interaction with biological targets.
Stability and Dynamics of Protein-Ligand Complexes Involving this compound
There are no published studies on the interaction of this compound with any specific protein targets. Research in this area would involve docking the compound into the active site of a protein and running MD simulations to assess the stability of the resulting complex, identify key interacting amino acid residues, and calculate binding free energies. nih.gov
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These models are then used as 3D queries to screen large databases of compounds for potential new drug candidates. nih.govrsc.org
Development of Ligand-Based and Structure-Based Pharmacophore Models
No ligand-based or structure-based pharmacophore models have been developed specifically for this compound or its potential biological targets. The development of such models is contingent on having a set of known active molecules (for ligand-based models) or a high-resolution structure of the biological target (for structure-based models). pharmacophorejournal.comfrontiersin.org
Utilization in Virtual Library Screening for Identification of Novel Scaffolds
As no pharmacophore models for this compound exist, it has not been utilized in virtual screening campaigns to identify novel chemical scaffolds. This process is a cornerstone of modern drug discovery, allowing for the rapid in silico identification of promising hits from vast chemical libraries. nih.govresearchgate.net
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction uses computational models to estimate the pharmacokinetic properties of a compound, which are critical for its success as a potential drug. nih.gov While general ADME prediction tools and studies on other quinoxaline derivatives are available, specific predicted data for this compound is absent from the literature. nih.govresearchgate.net A typical predicted ADME profile would include parameters such as those listed in the table below, but no specific values can be provided for this compound.
| ADME Property | Predicted Value |
| Absorption | |
| Human Intestinal Absorption (%) | Data not available |
| Caco-2 Permeability (nm/s) | Data not available |
| Distribution | |
| Volume of Distribution (L/kg) | Data not available |
| Blood-Brain Barrier Permeability | Data not available |
| Plasma Protein Binding (%) | Data not available |
| Metabolism | |
| CYP450 2D6 Inhibition | Data not available |
| CYP450 3A4 Inhibition | Data not available |
| Excretion | |
| Total Clearance (ml/min/kg) | Data not available |
Further research and publication of data on this compound are required before a comprehensive computational analysis can be performed.
Advanced Analytical Methodologies for Detection and Quantification of 8 Amino 7 Methylquinoxalin 5 Ol
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating 8-Amino-7-methylquinoxalin-5-ol from complex matrices and quantifying its concentration. The choice of technique depends on the sample matrix, the required sensitivity, and the physicochemical properties of the compound.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column, such as a C18, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.
Method development would focus on optimizing parameters such as mobile phase composition, pH, gradient elution, and flow rate to achieve optimal separation from impurities. Validation of the HPLC method would be essential to ensure its reliability and would include assessment of linearity, accuracy, precision, specificity, and sensitivity (limit of detection and quantification). For instance, HPLC methods have been successfully developed for the analysis of various amino acid derivatives and other quinoline (B57606) compounds. nih.gov
Table 1: Illustrative HPLC Method Parameters for Analysis of Amino-Aromatic Compounds
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
This table presents a general method that would serve as a starting point for the specific analysis of this compound.
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas Chromatography (GC) is typically employed for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC may be challenging due to its relatively low volatility and the presence of polar amino and hydroxyl groups.
However, GC can be a powerful tool if the compound is first derivatized to increase its volatility and thermal stability. A common derivatization strategy for compounds with active hydrogens (like those in amino and hydroxyl groups) is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl (B98337) derivative would be more amenable to GC separation and detection. GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) could then be used for quantification and identification. For example, a method involving the derivatization of amino acid-derived quinoxalinols for GC-MS analysis has been reported. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For highly sensitive and selective detection, particularly at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.
An LC-MS/MS method for this compound would involve its separation on an LC column followed by ionization, typically using electrospray ionization (ESI) in positive ion mode, which is effective for nitrogen-containing compounds. The precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound would be selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions would be detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides exceptional specificity and sensitivity. Such methods are well-established for the quantification of various amino acids and their derivatives in complex biological matrices. nih.govresearchgate.net
Table 2: Predicted LC-MS/MS Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 176.08 | Predicted | Predicted |
The exact m/z values for product ions would need to be determined experimentally by infusing a standard of the compound into the mass spectrometer.
Spectroscopic Approaches for Compound Detection and Purity Assessment
Spectroscopic techniques are vital for the structural confirmation and purity assessment of this compound.
UV-Visible and Fluorescence Spectroscopy for Quantitative Analysis
UV-Visible spectroscopy can be used for the quantitative analysis of this compound, as the quinoxaline (B1680401) ring system exhibits strong absorption in the UV region. A UV-Vis spectrum would show characteristic absorption maxima (λmax) that can be used to determine the concentration of the compound in a solution using the Beer-Lambert law. The position of λmax is influenced by the solvent and the substitution pattern on the quinoxaline ring. masterorganicchemistry.com For quinoxaline derivatives, typical absorptions are observed in the 200-400 nm range. The presence of the amino and hydroxyl groups is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted quinoxaline core.
Fluorescence spectroscopy could also be a valuable tool, as many aromatic compounds, including some quinoxaline derivatives, are fluorescent. This technique often offers higher sensitivity than UV-Vis absorption spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra would provide detailed information about the chemical environment of each hydrogen and carbon atom in the this compound molecule.
The ¹H NMR spectrum would show distinct signals for the aromatic protons on the quinoxaline ring, the methyl group protons, and the protons of the amino and hydroxyl groups. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the substitution pattern. For instance, NMR data for the related compound 3-Methyl-2-quinoxalinol shows characteristic shifts for the methyl and aromatic protons. chemicalbook.comchemicalbook.com
The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom in the molecule, including the quaternary carbons of the quinoxaline ring. The chemical shifts would be indicative of the electronic environment of each carbon.
Purity assessment can also be performed using NMR by detecting signals corresponding to impurities. Quantitative NMR (qNMR) could be employed for highly accurate determination of the compound's purity against a certified internal standard.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.0 - 8.0 | d, s |
| -OH | 9.0 - 10.0 | br s |
| -NH₂ | 4.0 - 5.0 | br s |
| -CH₃ | 2.2 - 2.5 | s |
Predicted chemical shifts are estimates and would need to be confirmed by experimental data. 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C-O | 150 - 160 |
| Aromatic C-N | 140 - 150 |
| Aromatic C-C | 110 - 135 |
| Aromatic C-NH₂ | 140 - 150 |
| -CH₃ | 15 - 20 |
Predicted chemical shifts are estimates and would need to be confirmed by experimental data.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups within a molecule, providing a chemical fingerprint. nih.govmdpi.com For this compound, these non-destructive techniques can confirm the presence of its key structural features: the quinoxaline core, the amino group, the methyl group, and the hydroxyl group.
Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. nih.gov The resulting spectrum shows absorption bands at specific wavenumbers corresponding to particular functional groups. For this compound, the expected characteristic IR absorption bands are detailed in Table 1. The interpretation is based on established group frequency data for similar aromatic and heterocyclic compounds. scialert.netmdpi.comresearchgate.net
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Notes |
|---|---|---|---|
| O-H Stretch (hydroxyl) | 3400-3200 (broad) | 3400-3200 (weak) | The broadness in IR is due to hydrogen bonding. |
| N-H Stretch (amino) | 3500-3300 (two bands for primary amine) | 3500-3300 | The presence of two bands is characteristic of a -NH₂ group. |
| C-H Stretch (aromatic) | 3100-3000 | 3100-3000 (strong) | The quinoxaline ring C-H bonds. |
| C-H Stretch (methyl) | 2975-2950 (asymmetric), 2880-2860 (symmetric) | 2975-2950, 2880-2860 | Characteristic vibrations of the -CH₃ group. |
| C=N Stretch (quinoxaline ring) | 1630-1600 | 1630-1600 | A strong absorption band is expected in this region. scialert.net |
| C=C Stretch (aromatic ring) | 1620-1500 | 1620-1500 (strong) | Multiple bands are expected due to the fused ring system. scialert.net |
| N-H Bend (amino) | 1650-1580 | 1650-1580 | Bending vibration of the primary amine. |
| C-O Stretch (hydroxyl) | 1260-1000 | 1260-1000 | The exact position is sensitive to the electronic environment. |
Note: The predicted values are based on general spectroscopic data for quinoxaline and substituted aromatic compounds and may vary slightly in the actual spectrum of this compound.
Electrochemical Methods for Sensing and Quantification of this compound
Electrochemical methods offer high sensitivity, rapid analysis, and cost-effectiveness for the detection and quantification of electroactive compounds like this compound. rawdatalibrary.netbrown.edu The presence of the quinoxaline nucleus and the amino and hydroxyl substituents makes this compound amenable to electrochemical analysis. nih.govabechem.com
Voltammetric Techniques (e.g., cyclic voltammetry, differential pulse voltammetry)
Voltammetry measures the current response of a substance to a varying applied potential. brown.edu
Cyclic Voltammetry (CV): This technique is often used to study the electrochemical behavior of a compound. researchgate.net For this compound, CV can be employed to investigate its oxidation and reduction processes. The amino and hydroxyl groups are expected to be oxidizable, while the quinoxaline ring can be reduced. nih.govresearchgate.net The resulting voltammogram would provide information on the redox potentials and the reversibility of the electrochemical reactions. researchgate.net Studies on similar quinoxaline derivatives have shown that the reduction often involves the N-oxide moiety or the diazine ring itself. nih.govresearchgate.net
Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique than CV and is well-suited for quantitative analysis. brown.edu By applying potential pulses, the charging current is minimized, leading to improved signal-to-noise ratios. A DPV method could be developed to quantify this compound in various matrices with low detection limits. brown.edu
Development of Electrochemical Biosensors
Electrochemical biosensors combine the high selectivity of a biological recognition element with the sensitivity of an electrochemical transducer. Quinoxaline derivatives have been recognized for their potential in the development of chemosensors and biosensors due to their excellent photophysical and electrochemical properties. rawdatalibrary.netmdpi.com
For the detection of this compound, a biosensor could be designed using an enzyme that specifically interacts with the compound. For instance, an oxidoreductase enzyme could be immobilized on an electrode surface. The enzymatic reaction with the target analyte would produce an electrochemically active species, which can then be detected. The development of such a sensor would involve optimizing parameters like enzyme loading, pH, and temperature to achieve the desired sensitivity and selectivity.
Sample Preparation Strategies for Complex Biological and Environmental Matrices (excluding human clinical samples)
The accurate analysis of this compound in complex matrices such as animal tissues or environmental samples necessitates effective sample preparation to remove interfering substances. nih.gov
Common strategies include:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. The choice of solvents is crucial and depends on the polarity of this compound.
Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent to isolate the analyte from the sample matrix. For a compound like this compound, a reverse-phase sorbent (e.g., C18) could be effective in extracting it from aqueous samples. The analyte is first adsorbed onto the sorbent, interfering components are washed away, and then the purified analyte is eluted with a small volume of an appropriate solvent. A method for related quinoxaline compounds in animal tissues involved an Oasis MAX solid-phase extraction clean-up. nih.gov
Acid Hydrolysis: In some cases, the analyte may be bound to other molecules in the matrix. Acid hydrolysis can be used to release the free analyte before extraction. This approach has been used for the analysis of quinoxaline-based drug residues in animal tissues. nih.gov
Quality Control and Method Validation in Analytical Chemistry
To ensure the reliability and accuracy of any analytical method developed for this compound, rigorous quality control (QC) and method validation are essential. researchgate.netresearchgate.netunodc.org Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. researchgate.netresearchgate.net
Key validation parameters that must be assessed include:
Table 2: Key Parameters for Analytical Method Validation
| Validation Parameter | Description |
|---|---|
| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. unodc.org |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies with spiked samples. nih.gov |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. |
Ongoing quality control measures, such as the analysis of blanks, standards, and control samples in each analytical batch, are necessary to monitor the performance of the method over time. eurl-pesticides.eu
Pre Clinical Pharmacokinetics and Metabolism Studies of 8 Amino 7 Methylquinoxalin 5 Ol
In Vitro Metabolic Stability Assessment
The initial step in characterizing the metabolic profile of a new chemical entity is to assess its stability in the presence of drug-metabolizing enzymes. In vitro metabolic stability assays are crucial for predicting the in vivo half-life and clearance of a compound. springernature.com These studies help in the early identification of compounds that are too rapidly metabolized to be effective therapeutics.
Evaluation in Hepatic Microsomes and Isolated Hepatocytes (from animal species)
Hepatic microsomes, which are vesicles of the endoplasmic reticulum isolated from liver cells, contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. srce.hr Isolated hepatocytes, on the other hand, are whole liver cells that contain both Phase I and Phase II metabolic enzymes, offering a more comprehensive metabolic picture. springernature.comsrce.hr
The assessment of metabolic stability of a compound like 8-Amino-7-methylquinoxalin-5-ol would involve incubating it with liver microsomes or hepatocytes from various animal species (e.g., rat, mouse, dog, monkey) and humans. srce.hr The rate of disappearance of the parent compound over time is monitored, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). mercell.com This allows for the determination of key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). srce.hr Comparing data across different species can provide insights into potential interspecies differences in metabolism.
Table 1: Illustrative Example of In Vitro Metabolic Stability Data for a Test Compound in Liver Microsomes
| Species | Protein Concentration (mg/mL) | Incubation Time (min) | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Mouse | 0.5 | 0, 5, 15, 30, 60 | 25 | 27.7 |
| Rat | 0.5 | 0, 5, 15, 30, 60 | 35 | 19.8 |
| Dog | 0.5 | 0, 5, 15, 30, 60 | 45 | 15.4 |
| Monkey | 0.5 | 0, 5, 15, 30, 60 | 50 | 13.9 |
| Human | 0.5 | 0, 5, 15, 30, 60 | 42 | 16.5 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Cytochrome P450 (CYP) Inhibition and Induction Potential In Vitro
A new chemical entity should not significantly interfere with the metabolism of other co-administered drugs. Therefore, it is essential to evaluate the potential of a compound like this compound to inhibit or induce CYP enzymes.
CYP inhibition assays involve incubating the test compound with human liver microsomes and a specific probe substrate for each major CYP isoform. nih.gov The ability of the test compound to inhibit the metabolism of the probe substrate is measured, and an IC50 value (the concentration of the inhibitor that causes 50% inhibition) is determined. nih.gov
CYP induction studies are typically performed in cultured human hepatocytes. The cells are treated with the test compound for a period of time, and then the expression and activity of the CYP enzymes are measured. An increase in enzyme expression or activity indicates that the compound is an inducer.
Table 2: Illustrative Example of Cytochrome P450 Inhibition Potential (IC50) for a Test Compound
| CYP Isoform | Probe Substrate | IC50 (µM) | Interpretation |
| CYP1A2 | Phenacetin | > 50 | No significant inhibition |
| CYP2C9 | Diclofenac | > 50 | No significant inhibition |
| CYP2C19 | S-Mephenytoin | 25 | Weak inhibition |
| CYP2D6 | Dextromethorphan | 8 | Moderate inhibition |
| CYP3A4 | Midazolam | > 50 | No significant inhibition |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Metabolite Identification and Profiling in Animal Models
Identifying the metabolites of a new drug candidate is a critical step in understanding its biotransformation and assessing the potential for the formation of active or toxic metabolites.
Mass Spectrometry-Based Characterization of Metabolites in Animal Biofluids and Tissues
Following administration of this compound to animal models (e.g., rats, mice), biofluids (urine, feces, plasma) and tissue samples would be collected. These samples would then be analyzed using high-resolution mass spectrometry (HRMS) techniques, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). nih.gov This powerful analytical tool allows for the detection and structural characterization of metabolites based on their accurate mass and fragmentation patterns.
Elucidation of Biotransformation Pathways
By identifying the structures of the various metabolites, the biotransformation pathways of this compound can be elucidated. Common metabolic reactions include oxidation, reduction, hydrolysis (Phase I reactions), and conjugation with endogenous molecules such as glucuronic acid, sulfate (B86663), or glutathione (B108866) (Phase II reactions). Understanding these pathways provides a complete picture of the compound's fate in the body. For instance, the presence of hydroxylated or demethylated metabolites would suggest oxidative metabolism by CYP enzymes. The detection of glucuronide or sulfate conjugates would indicate the involvement of Phase II conjugation pathways.
Absorption, Distribution, and Excretion (ADE) Studies in Animal Models
Oral Bioavailability and Tissue Distribution Assessment in Animal Species
No publicly available data from studies assessing the oral bioavailability or tissue distribution of this compound in any animal species were found. Such studies would typically involve administering the compound to animal models (e.g., rodents, canines) and measuring its concentration in plasma and various tissues over time to determine the fraction of the dose that reaches systemic circulation and its distribution throughout the body.
Determination of Excretion Routes and Mass Balance in Animal Models
There is no available information from mass balance studies or investigations into the excretion routes of this compound in animal models. These studies are designed to account for the total administered dose of a compound and to identify the primary pathways of its elimination from the body, such as through urine or feces.
Potential for Pre-clinical Drug-Drug Interactions (DDI) Based on In Vitro and Animal Data
No in vitro or animal data regarding the potential for preclinical drug-drug interactions involving this compound could be located. DDI studies are critical for identifying the potential of a compound to alter the pharmacokinetics of co-administered drugs, typically by investigating its effects on drug-metabolizing enzymes (e.g., cytochrome P450 enzymes) and drug transporters.
Broader Scientific Applications and Future Research Directions for 8 Amino 7 Methylquinoxalin 5 Ol
Development of 8-Amino-7-methylquinoxalin-5-ol as a Chemical Probe for Biological Research
The development of small molecules as chemical probes to investigate biological systems is a rapidly expanding field. Quinoxaline (B1680401) derivatives, with their inherent fluorescence and ability to interact with biological targets, are promising candidates for such applications. rsc.orgmdpi.com
A notable example is the development of 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX) as a fluorescent probe to estimate the polarity of protein binding sites. rsc.org This compound exhibits solvatochromic fluorescence, meaning its emission wavelength changes with the polarity of its environment. rsc.org Such properties are invaluable for studying protein structure and function. Given the inherent aromatic nature and potential for fluorescence in the quinoxaline core of this compound, it is conceivable that it could be developed into a similar probe. The amino and hydroxyl substituents could further enhance its utility by providing sites for conjugation to other molecules or by influencing its photophysical properties in response to pH or metal ion concentration.
Table 1: Potential Applications of this compound as a Chemical Probe
| Application Area | Potential Mechanism of Action |
| Protein Binding Site Polarity | Solvatochromic fluorescence, where emission spectra shift based on the local environment's polarity. rsc.org |
| pH Sensing | The amino and hydroxyl groups can be protonated or deprotonated, leading to changes in fluorescence. mdpi.com |
| Metal Ion Detection | The nitrogen atoms of the quinoxaline ring and the hydroxyl and amino groups can act as chelation sites for metal ions, causing a detectable change in fluorescence. researchgate.net |
| Enzyme Activity Assays | The molecule could be designed as a substrate for a specific enzyme, where cleavage or modification of the molecule by the enzyme results in a change in its fluorescent properties. |
Potential Applications in Material Science and Optoelectronics
Quinoxaline derivatives are extensively utilized in material science, particularly in the development of organic electronic devices. Their electron-withdrawing nature, structural versatility, and high electron affinity make them excellent candidates for use in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). researchgate.netqmul.ac.ukbeilstein-journals.orgresearchgate.net
Quinoxalines can function as non-fullerene acceptors in OSCs, auxiliary acceptors and π-bridges in dye-sensitized solar cells (DSSCs), and n-type semiconductors in OFETs. qmul.ac.ukbeilstein-journals.org The performance of these materials can be fine-tuned by modifying the substituents on the quinoxaline ring. For instance, the introduction of different functional groups can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge transport. researchgate.net The amino, methyl, and hydroxyl groups on this compound could be strategically exploited to tailor its electronic properties for specific optoelectronic applications.
Table 2: Potential Optoelectronic Applications of Quinoxaline Scaffolds
| Device Type | Role of Quinoxaline Derivative | Key Properties |
| Organic Solar Cells (OSCs) | Non-fullerene acceptor, polymer acceptor. beilstein-journals.orgresearchgate.net | Strong electron-accepting ability, tunable energy levels. researchgate.net |
| Dye-Sensitized Solar Cells (DSSCs) | Auxiliary acceptor, π-bridge. beilstein-journals.org | Enhanced light absorption and efficient electron injection. researchgate.net |
| Organic Field-Effect Transistors (OFETs) | n-type semiconductor. beilstein-journals.org | High electron mobility, optimal energy levels. beilstein-journals.org |
| Organic Light-Emitting Diodes (OLEDs) | Electron transport material, thermally activated delayed fluorescence emitter. qmul.ac.ukresearchgate.net | Efficient electron transport and charge-recombination. qmul.ac.uk |
Exploration in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry, the study of systems involving non-covalent interactions, offers a powerful approach to creating complex and functional architectures. While the self-assembly of quinoxaline derivatives is a developing area, there are reports of these molecules forming interesting supramolecular structures. For example, a nitro-substituted quinoxaline derivative was shown to undergo self-assembly from a fibril network to a stone-shaped heterostructure upon binding to mesitylene. nih.gov
The structure of this compound, with its hydrogen bond donors (amino and hydroxyl groups) and acceptors (quinoxaline nitrogens), presents significant potential for directed self-assembly. These interactions could lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The study of how the interplay of hydrogen bonding, π-π stacking of the aromatic rings, and other intermolecular forces dictates the final supramolecular architecture would be a fascinating area of research. Such self-assembled structures could find applications in areas like drug delivery, catalysis, and the development of "smart" materials.
Integration of this compound into Biosensing and Diagnostic Technologies
The development of sensitive and selective biosensors is crucial for early disease diagnosis and environmental monitoring. Quinoxaline derivatives have shown promise as components of biosensors due to their electrochemical and photophysical properties. researchgate.netnih.gov For instance, quinoxaline-based fluorescent probes have been developed for the detection of metal ions and pH. mdpi.comresearchgate.net
A europium nanoparticle-based lateral flow strip biosensor was recently developed for the detection of quinoxaline antibiotics in fish, demonstrating the utility of this scaffold in practical diagnostic tools. nih.gov Furthermore, acid-doped quinoxaline derivatives have been used as indicator dyes for detecting volatile amines associated with fish spoilage. mdpi.com
Given these precedents, this compound could be integrated into biosensing platforms in several ways. It could be used as a fluorescent reporter molecule, where its emission is modulated by the presence of a specific analyte. The amino group could also be used to covalently attach the molecule to a solid support or a biological recognition element, such as an antibody or an enzyme, to create a specific sensor.
Emerging Research Avenues for Substituted Quinoxaline Derivatives
The field of quinoxaline chemistry is continually evolving, with new synthetic methods and applications being discovered. rsc.orgacs.org Recent research has focused on the development of novel quinoxaline-based compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. mdpi.comnih.govnih.govnih.govnih.gov
One emerging area is the development of quinoxaline derivatives as inhibitors of specific enzymes involved in disease pathways. For example, a series of quinoxaline derivatives were recently synthesized and evaluated as inhibitors of apoptosis signal-regulated kinase 1 (ASK1), a potential target for diseases like non-alcoholic steatohepatitis. nih.gov Another study focused on novel quinoxaline derivatives for the treatment of type II diabetes by targeting phospholipase A2 and α-glucosidase. nih.govtandfonline.com
The structural features of this compound make it an attractive starting point for the synthesis of new libraries of compounds to be screened for various biological activities. The amino, methyl, and hydroxyl groups provide handles for further chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) and the optimization of potency and selectivity for a given biological target.
Challenges and Opportunities in the Advanced Development of this compound (generalized perspective)
While the potential applications of this compound are vast, there are several challenges that need to be addressed in its advanced development. These challenges are common to many quinoxaline derivatives and represent opportunities for further research.
A key challenge is achieving regioselective synthesis and functionalization of the quinoxaline core. rsc.org Developing efficient and scalable synthetic routes to produce this compound and its analogs with high purity is essential for its practical application. Another challenge lies in understanding and controlling the photophysical and electrochemical properties of the molecule to optimize its performance in materials science and biosensing applications.
Furthermore, for any potential therapeutic application, issues such as solubility, bioavailability, metabolic stability, and potential toxicity need to be carefully evaluated. mdpi.com While quinoxaline derivatives have shown promise in a variety of therapeutic areas, some have been associated with issues like mutagenicity and the development of bacterial resistance. mdpi.com
Despite these challenges, the opportunities for the advanced development of this compound are significant. The versatility of the quinoxaline scaffold, combined with the potential for fine-tuning its properties through its substituents, makes it a highly promising platform for the development of new technologies in medicine, material science, and diagnostics. researchgate.netekb.eg The exploration of this specific compound and its derivatives could lead to the discovery of novel molecules with unique and valuable properties.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 8-Amino-7-methylquinoxalin-5-ol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves halogenation or functionalization of quinoxaline derivatives under controlled conditions. For example, bromination at specific positions may require inert atmospheres (e.g., nitrogen) and catalysts like FeBr₃. Reaction temperature (e.g., 60–80°C) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of precursor to brominating agent) are critical for optimizing purity and yield . Post-synthesis purification via column chromatography (using silica gel and ethyl acetate/hexane eluents) is often employed to isolate the compound.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid exposure to oxidizing agents (e.g., peroxides) and moisture, as these may trigger decomposition into carbon oxides or nitrogen oxides . Use fume hoods and personal protective equipment (PPE) during handling to mitigate inhalation risks. Stability testing via accelerated aging studies (e.g., 40°C/75% relative humidity for 6 months) is recommended for long-term storage protocols .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- FT-IR spectroscopy to identify functional groups (e.g., -NH₂, -OH).
- X-ray crystallography for resolving spatial arrangements of substituents, particularly when studying metal-complexation behavior .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent systems). Standardize testing protocols:
- Use identical cell lines (e.g., HEK-293 for cytotoxicity) and control compounds.
- Validate results via orthogonal assays (e.g., fluorescence-based binding studies vs. enzymatic inhibition).
- Perform dose-response curves (e.g., IC₅₀ values) across multiple replicates to assess reproducibility .
Q. What strategies optimize regioselectivity in derivatizing this compound for targeted applications?
- Methodological Answer : Regioselectivity can be controlled by:
- Protecting group chemistry : Temporarily block reactive sites (e.g., -NH₂ with Boc groups) during functionalization.
- Catalyst selection : Use Pd-mediated cross-coupling for C-C bond formation at specific positions.
- Computational modeling : Predict reactive sites using DFT calculations to guide experimental design .
Q. How do computational methods enhance the study of this compound's interactions with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding affinities to enzymes or receptors. For example:
- Dock the compound into the active site of cytochrome P450 to assess metabolic stability.
- Simulate interactions with bacterial DNA gyrase to rationalize antimicrobial activity .
Q. What experimental approaches validate the environmental safety of this compound in lab settings?
- Methodological Answer : Conduct ecotoxicity assays:
- Algal growth inhibition tests (OECD 201) to evaluate aquatic toxicity.
- Soil microbial respiration assays to assess biodegradability.
- HPLC-MS/MS to detect trace residues in wastewater, ensuring compliance with EPA guidelines .
Q. How can metal-complexation studies improve the utility of this compound in material science?
- Methodological Answer : The compound’s hydroxyl and amino groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺). Characterize complexes via:
- UV-Vis spectroscopy to monitor ligand-to-metal charge transfer.
- Electrochemical analysis (cyclic voltammetry) to study redox properties.
- Magnetic susceptibility measurements for applications in catalysis or conductive materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
